

# Independent Verification of Zenocutuzumab's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	BTD-4	
Cat. No.:	B1577683	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of Zenocutuzumab (acting as a proxy for the requested "BTD-4," a therapeutic that has received Breakthrough Therapy Designation) with other therapeutic alternatives. The information is supported by experimental data from clinical trials to aid in the independent verification of its performance.

### Introduction to Zenocutuzumab and NRG1 Fusions

Zenocutuzumab (also known as MCLA-128, brand name BIZENGRI) is an investigational, first-in-class bispecific antibody that has received Breakthrough Therapy Designation (BTD) from the U.S. Food and Drug Administration (FDA) for the treatment of patients with metastatic solid tumors harboring Neuregulin 1 (NRG1) gene fusions.[1][2] These fusions are rare oncogenic drivers found in various solid tumors, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and cholangiocarcinoma.[3] NRG1 fusions lead to the production of a chimeric NRG1 protein that remains tethered to the cell surface, causing constitutive activation of the HER2/HER3 signaling pathway and promoting cancer cell growth and proliferation.[3][4][5] Standard treatments like chemotherapy and immunotherapy have shown limited efficacy in this patient population.[5]

### Mechanism of Action: The "Dock and Block" Model

Zenocutuzumab employs a "Dock and Block" mechanism of action. It is designed to bind to two distinct receptors on the cancer cell surface: HER2 and HER3.[5] By docking to HER2, it is



positioned to effectively block the NRG1 fusion protein from binding to and activating HER3. This dual-targeting approach prevents the heterodimerization of HER2 and HER3, thereby inhibiting the downstream signaling cascade that drives tumor growth.[3][5]

Zenocutuzumab's "Dock and Block" mechanism of action.

### **Quantitative Data Presentation: Efficacy and Safety**

The primary evidence for Zenocutuzumab's efficacy comes from the Phase 1/2 eNRGy trial (NCT02912949), a multi-center, open-label study.[6][7][8][9][10] The following tables summarize the key performance metrics of Zenocutuzumab in various NRG1 fusion-positive cancers and compare them with available data for an alternative targeted therapy, afatinib.

## Table 1: Comparative Efficacy of Targeted Therapies in NRG1 Fusion-Positive Cancers



Therapeu tic Agent	Cancer Type(s)	Trial/Stud y	Number of Patients (evaluabl e)	Overall Respons e Rate (ORR)	Median Duration of Respons e (DoR)	Median Progressi on-Free Survival (PFS)
Zenocutuz umab	Pan-Tumor	eNRGy (Phase 2)	83	34%	9.1 months	6.8 months[2]
NSCLC	eNRGy (Phase 2)	79	37.2%	14.9 months	-	
Pancreatic Cancer	eNRGy (Phase 2)	36	42%	7.4 months	-	_
Cholangioc arcinoma	eNRGy (Phase 2)	19	37%	7.4 months	9.2 months[1] [11]	
Afatinib	Pan-Tumor (Case Series)	-	13	61.5% (Partial Response)	7.3 months	-
Pan-Tumor (Case Series)	-	6	83.3% (Partial Response)	>18 months (in several patients) [10]	-	
Pan-Tumor	TAPUR (Phase 2)	4	25% (Partial Response)	-	-	_

Note: Data for afatinib is from smaller case series and a small Phase 2 study, which may not be directly comparable to the larger eNRGy trial for Zenocutuzumab.

### **Table 2: Comparative Safety and Tolerability**



Therapeutic Agent	Trial/Study	Common Adverse Events (Any Grade)	Grade ≥3 Adverse Events	Treatment Discontinuatio n due to Adverse Events
Zenocutuzumab	eNRGy (Phase 2)	Diarrhea (18%), Fatigue (12%), Nausea (11%), Infusion-related reactions (14%) [2][12]	Low rate of Grade ≥3 events (<4% in NSCLC cohort)[4][13]	1 out of 204 patients[14]
Afatinib	TAPUR (Phase 2)	Not specified in detail, but no drug-related Grade 3-5 adverse events or serious adverse events reported.[9]	0%[9]	Not reported

## **Experimental Protocols**

## **Key Experiment 1: Patient Screening and NRG1 Fusion Identification**

The identification of eligible patients with NRG1 fusions is a critical step. The eNRGy trial and other studies emphasize the superiority of RNA-based sequencing over DNA-based methods for detecting these fusions due to the large intronic regions of the NRG1 gene.[3][4]

### Methodology:

- Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples are collected from patients with solid tumors.[13]
- Nucleic Acid Extraction: RNA is extracted from the FFPE samples.



- RNA Sequencing: Comprehensive genomic profiling using RNA sequencing is performed.
   This typically involves next-generation sequencing (NGS) platforms.
- Fusion Detection: Bioinformatic pipelines, such as PRADA (Pipeline for RNA-seq Data Analysis), are used to identify gene fusion events.[15] The analysis confirms that the fusion is in-frame and retains the critical EGF-like domain of NRG1.[3]

Workflow for the identification of NRG1 fusion-positive patients.

## **Key Experiment 2: Assessment of Anti-Tumor Activity in Clinical Trials**

The eNRGy trial assessed the anti-tumor activity of Zenocutuzumab using standardized criteria.

#### Methodology:

- Patient Enrollment: Patients with confirmed NRG1 fusion-positive solid tumors who have progressed on or are intolerant to standard therapies are enrolled.[2]
- Treatment Administration: Zenocutuzumab is administered intravenously at a dose of 750 mg
   every two weeks.[4]
- Tumor Assessment: Tumor responses are evaluated every 8 weeks using imaging techniques (e.g., CT scans).
- Response Evaluation: The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is used to objectively assess changes in tumor size.[7][16]
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.



• Endpoint Analysis: The primary endpoint is the Overall Response Rate (ORR), which is the proportion of patients with a CR or PR. Secondary endpoints include Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[1]

### **Comparison with Alternatives**

- Afatinib: An irreversible pan-ErbB family tyrosine kinase inhibitor, afatinib has shown activity
  in case reports and small studies of NRG1 fusion-positive cancers.[6][7][8][9][10] While some
  patients have achieved durable responses, the data is not as robust as that for
  Zenocutuzumab.
- Seribantumab: A HER3 monoclonal antibody, seribantumab also showed promise in preclinical models by inhibiting NRG1 fusion signaling.[17] However, its clinical development for this indication appears to have been discontinued.
- Standard Chemotherapy and Immunotherapy: Retrospective data suggests that patients with NRG1 fusion-positive cancers have poor responses to conventional chemotherapy and immunotherapy, with one study noting a 0% response rate to a combination of both in lung cancer patients.[18]

### Conclusion

The published data from the eNRGy trial provide strong evidence for the efficacy and safety of Zenocutuzumab in patients with NRG1 fusion-positive solid tumors, a population with high unmet medical need. Its mechanism of action directly targets the oncogenic driver, leading to clinically meaningful and durable responses across multiple tumor types. While afatinib may represent a potential option, the evidence for its use is less extensive. The data suggests that for patients with NRG1 fusion-positive cancers, targeted therapy with a bispecific antibody like Zenocutuzumab offers a significant improvement over standard treatments. The use of RNA-based sequencing for patient identification is crucial for the successful implementation of this targeted therapeutic strategy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Afatinib as a novel potential treatment option for <em>NRG1</em> fusion-positive tumors.
   ASCO [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. Afatinib in patients with solid tumors with neuregulin 1 (NRG1) fusions: a case series from the Targeted Agent and Profiling Utilization Registry (TAPUR) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Zenocutuzumab Potential Explored in NRG1 Cholangiocarcinoma The ASCO Post [ascopost.com]
- 12. youtube.com [youtube.com]
- 13. oncology.labcorp.com [oncology.labcorp.com]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Elevation Oncology Announces the Presentation of Preclinical Data on the Specific Inhibition of HER3 with Seribantumab to Block NRG1 Fusion Signaling - BioSpace [biospace.com]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [Independent Verification of Zenocutuzumab's Published Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577683#independent-verification-of-btd-4-s-published-effects]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com